Arctigenin methyl ether
CAS No.: 25488-59-9
VCID: VC21336143
Molecular Formula: C22H26O6
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Arctigenin methyl ether is a lignan compound with the chemical formula C22H26O6 and a molecular weight of 386.4 g/mol . It is primarily derived from the seeds of Arctium lappa (burdock) and has been reported in other organisms such as Ptelea trifoliata and Zanthoxylum gilletii . This compound is notable for its potential therapeutic effects, particularly in cancer treatment and metabolic disorders. Biological ActivitiesArctigenin methyl ether exhibits significant biological activities, including anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by inhibiting key signaling pathways such as PI3K/Akt and MAPK. These properties make it a promising compound for cancer treatment. Synthesis and DerivativesThe synthesis of arctigenin methyl ether can be achieved through several methods, allowing for the exploration of various structural modifications that can enhance biological activity. Research on interaction studies involving arctigenin methyl ether is crucial for understanding how this compound can be effectively utilized in clinical settings. Comparison with Related CompoundsArctigenin methyl ether shares structural similarities with other lignans, such as arctigenin, podophyllotoxin, and sesamin. Each of these compounds has unique biological activities:
Research Findings |
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CAS No. | 25488-59-9 | ||||||||||||||||
Product Name | Arctigenin methyl ether | ||||||||||||||||
Molecular Formula | C22H26O6 | ||||||||||||||||
Molecular Weight | 386.4 g/mol | ||||||||||||||||
IUPAC Name | (3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | ||||||||||||||||
Standard InChI | InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3/t16-,17+/m0/s1 | ||||||||||||||||
Standard InChIKey | SNAOLIMFHAAIER-DLBZAZTESA-N | ||||||||||||||||
Isomeric SMILES | COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC | ||||||||||||||||
SMILES | COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC | ||||||||||||||||
Canonical SMILES | COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC | ||||||||||||||||
Synonyms | dimethylmatairesinol | ||||||||||||||||
PubChem Compound | 384877 | ||||||||||||||||
Last Modified | Aug 15 2023 |
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